molecular formula C8H5BrN2 B1520862 4-Bromoquinazoline CAS No. 354574-59-7

4-Bromoquinazoline

Cat. No.: B1520862
CAS No.: 354574-59-7
M. Wt: 209.04 g/mol
InChI Key: WJYKTNSYMVJDBR-UHFFFAOYSA-N
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Description

4-Bromoquinazoline is a brominated derivative of quinazoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 4-position of the quinazoline ring system

Synthetic Routes and Reaction Conditions:

  • Bromination of Quinazoline: The most common method involves the bromination of quinazoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl₃). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.

  • Sandmeyer Reaction: Another method involves the diazotization of 4-aminobenzonitrile followed by the Sandmeyer reaction with copper(I) bromide (CuBr) to introduce the bromine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinazoline-4,7-dione derivatives.

  • Reduction: Reduction of the bromine atom can be achieved using hydrogen gas in the presence of a palladium catalyst.

  • Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines, alcohols, and thiols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

  • Substitution: Amines (e.g., aniline), alcohols (e.g., methanol), thiols (e.g., ethanethiol) in the presence of a base.

Major Products Formed:

  • Quinazoline-4,7-dione: Resulting from oxidation.

  • 4-Aminoquinazoline: Resulting from substitution with an amine.

  • 4-Hydroxyquinazoline: Resulting from substitution with an alcohol.

Biochemical Analysis

Biochemical Properties

4-Bromoquinazoline, like other quinazoline derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structural features of the biological targets . For example, 4-anilinoquinazoline showed a potent and highly selective inhibition for EGFR tyrosine kinase through ATP-competitive binding mechanism .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, it has been shown to have anti-proliferative activity against several human cancer cell lines . It also inhibits a wide spectrum of immune-cell functions for neutrophils, basophils, mast cells, monocytes, plasmacytoid, and dendritic cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 4-anilinoquinazoline derivatives inhibit EGFR tyrosine kinase through ATP-competitive binding mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

For example, certain substituted quinazoline derivatives have been found to significantly lower pain and have good activity in animal models of visceral and inflammatory pain .

Metabolic Pathways

Quinazoline derivatives have been found to have significant effects on various biological activities, suggesting that they may interact with various enzymes or cofactors .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its biochemical properties, it is likely that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Scientific Research Applications

  • Medicinal Chemistry: It serves as a precursor for the synthesis of quinazoline-based drugs, which exhibit a range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.

  • Material Science: The compound is used in the development of luminescent materials and fluorescent probes for biological imaging.

  • Biology: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and disease mechanisms.

Comparison with Similar Compounds

  • 2,4-Dichloroquinazoline

  • 2-Methylquinazoline

  • 4-Nitroquinazoline

  • 4-Methoxyquinazoline

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Properties

IUPAC Name

4-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYKTNSYMVJDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671976
Record name 4-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354574-59-7
Record name 4-Bromoquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354574-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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